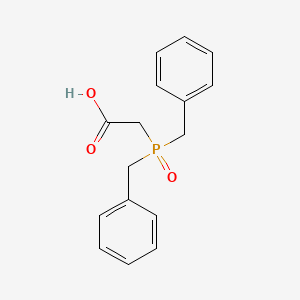![molecular formula C14H11ClF3N3O B6028213 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)urea](/img/structure/B6028213.png)
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)urea, also known as trifludimoxazin, is a chemical compound that belongs to the family of pyridine derivatives. It is widely used in the field of agriculture as a herbicide due to its excellent weed control properties. The compound has a unique structure that makes it highly effective against a broad range of weeds.
Mecanismo De Acción
The mode of action of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)ureazin involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme that is essential for chlorophyll biosynthesis. The compound binds to the active site of the enzyme, thereby preventing its activity. This results in the accumulation of toxic intermediates that cause cell membrane damage and ultimately lead to the death of the plant.
Biochemical and Physiological Effects:
Trifludimoxazin has been shown to have a minimal impact on non-target organisms such as mammals, birds, and fish. The compound is rapidly metabolized in the environment and does not persist in soil or water. However, it may have some impact on soil microorganisms, although the extent of this impact is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)ureazin is its broad-spectrum weed control properties. It is highly effective against a wide range of weed species, including those that are resistant to other herbicides. The compound also has a long residual activity, which makes it an ideal choice for pre-emergence weed control. However, one of the limitations of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)ureazin is its high cost compared to other herbicides.
Direcciones Futuras
There are several future directions for research on N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)ureazin. One area of interest is the development of new formulations that can enhance the efficacy of the compound. Another area of research is the identification of new target sites for herbicidal activity. Additionally, there is a need for further research on the environmental impact of the compound, particularly on soil microorganisms. Finally, research on the use of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)ureazin in combination with other herbicides may provide new insights into the development of effective weed control strategies.
Métodos De Síntesis
The synthesis of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)ureazin involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with 4-methylphenyl isocyanate. The reaction takes place in the presence of a catalyst and under specific conditions. The resulting product is then purified through various techniques such as crystallization, distillation, and chromatography.
Aplicaciones Científicas De Investigación
Trifludimoxazin has been extensively researched for its herbicidal properties. It has been found to be highly effective against various weed species, including glyphosate-resistant weeds. The compound has also been shown to have a long residual activity, which makes it an ideal choice for pre-emergence weed control.
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c1-8-2-4-10(5-3-8)20-13(22)21-12-11(15)6-9(7-19-12)14(16,17)18/h2-7H,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLHSFHJWGNFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-1-piperidinyl]-1-phenyl-1-propanone hydrochloride](/img/structure/B6028134.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B6028137.png)
![2-[4-cyclohexyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6028140.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B6028143.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B6028145.png)
![4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6028155.png)
![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6028172.png)
![N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B6028180.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6028192.png)
![ethyl 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate](/img/structure/B6028197.png)
![N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine](/img/structure/B6028201.png)
![N-(4-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6028221.png)

![2-{[5-ethyl-1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6028240.png)